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Compound of Interest

aluminum;tripotassium;hexafluorid
Compound Name:
e

Cat. No.: B078907

An In-depth Technical Guide to the Crystal Structure and Properties of Potassium
Hexafluoroaluminate (KsAlFs)

Introduction

Potassium hexafluoroaluminate (KsAlFs), also known as potassium cryolite, is an inorganic
compound of significant interest in various industrial applications, including as a flux in
aluminum smelting and in the manufacturing of glass and ceramics.[1][2][3] This guide provides
a comprehensive overview of its crystal structure, physicochemical properties, and the
experimental methodologies used for its synthesis and characterization, tailored for
researchers, scientists, and professionals in drug development.

Crystal Structure

At ambient conditions, potassium hexafluoroaluminate typically crystallizes in a cubic system,
which transitions to a tetragonal system at lower temperatures.[3][4] The high-temperature
cubic polymorph is of primary interest for many of its applications.

The cubic phase of KsAlFe belongs to the space group Fm-3m (No. 225).[4] The structure is
characterized by isolated [AlFs]*~ octahedra, with potassium ions occupying the interstitial
sites.

Crystallographic Data for Cubic KsAlFe
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Parameter Value
Crystal System Cubic
Space Group Fm-3m
Lattice Parameter (a) 8.53 A[4]
Cell Volume 620.21 A3[4]

Atomic Positions and Coordination
The ionic arrangement within the cubic unit cell is as follows:

e Aluminum (AR*): Occupies the 4b Wyckoff position (0, 0, 1/2). Each AR* ion is octahedrally
coordinated to six F~ ions, forming [AlFs]3~ octahedra with Al-F bond lengths of 1.81 A.[4]

o Potassium (K*): There are two distinct sites for potassium ions.

o One set occupies the 4a Wyckoff position (0, 0, 0) and is coordinated to twelve F~ ions in
a cuboctahedral geometry, with K-F bond lengths of 3.03 A.[4]

o The other set is at the 8c Wyckoff position (1/4, 1/4, 3/4) and is octahedrally coordinated to
six F~ ions, with K-F bond lengths of 2.46 A.[4]

e Fluorine (F7): Occupies the 24e Wyckoff position (0, 0, 0.711789) and is coordinated to five
K+ ions and one AR+ ion.[4]

The structure consists of AlFe octahedra and KFe octahedra that share corners.[4]
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Simplified 2D representation of KsAlFs coordination.

Physicochemical Properties

KsAlFe is a white or light gray powder.[1][5] Its key physical and chemical properties are

summarized in the tables below.

Physical Properties of KsAlFs
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Property Value

Molar Mass 258.27 g/mol [5]

Appearance White or light gray powder[1][5]

Melting Point ~548 - 1000 °C (Varies by source)[1][5]
Specific Gravity 2.95-3.01 g/cm3[1]

Specific Heat

1.056 J/g°C (at 18-100°C)[1]

Solubility

Slightly soluble in water; insoluble in anhydrous
hydrogen fluoride.[1][3][5]

Chemical Properties and Applications of KzAlFe

Property/Application

Description

Chemical Formula

KsAIFs[1][3]

Purity (Typical Assay)

> 98.5%][1]

Flux in Aluminum Smelting

Serves as a fluxing agent, lowering the melting
point of aluminum oxide to reduce energy

consumption during smelting.[2]

Glass and Enamel

Used as an auxiliary solvent and opacifier to
improve the quality, strength, and durability of

glass and enamel products.[1][2][3]

Abrasive Materials

Acts as a wear-resistant filler in resin and

rubber-bonded abrasive wheels.[1]

Other Uses

Employed in the manufacturing of insecticides
and in metallurgical processes for refining
metals.[1][2][3]

Experimental Protocols

1. Synthesis of Potassium Hexafluoroaluminate
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A common laboratory and industrial synthesis method involves the reaction of fluoroaluminic
acid with potassium hydroxide.[3]

e Step 1: Formation of Fluoroaluminic Acid: Anhydrous hydrogen fluoride (HF) is reacted with
aluminum hydroxide (Al(OH)3) to produce fluoroaluminic acid (HsAlFe).

o 6HF + Al(OH)s — HsAlFe + 3H20

o Step 2: Neutralization: The resulting fluoroaluminic acid is then neutralized with potassium
hydroxide (KOH) at an elevated temperature.

o HsAlFe + 3KOH - K3AlFs + 3H20

o Step 3: Product Recovery: The precipitated KsAlFe is recovered through filtration, followed by
drying, melting, and crushing to obtain the final powder product.[3]

An alternative process involves reacting alumina trinydrate with a hot aqueous solution of
potassium fluoride.[6] The potassium fluoride solution can be freshly prepared by neutralizing
potassium hydroxide with hydrofluoric acid, which provides the heat for the subsequent
reaction.[6]

2. Structural Characterization by X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure of KsAlFe.

o Sample Preparation: A fine powder of the synthesized KsAlFs is prepared. To minimize
preferred orientation of the crystallites, the powder may be mixed with a non-diffracting
binder or a diluent like finely ground silica gel.[7] The powder is then packed into a sample
holder.

» Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly
CuKa radiation) in a diffractometer.[8] The detector scans a range of 206 angles, recording the
intensity of the diffracted X-rays at each angle to generate a diffraction pattern.[8]

» Phase Identification: The resulting pattern of peaks (reflections) is compared to standard
diffraction patterns from databases like the Powder Diffraction File (PDF) to confirm the
phase purity of KsAlFe.[7]
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3. Rietveld Refinement of XRD Data

To obtain detailed crystallographic information, the experimental XRD pattern is analyzed using
the Rietveld refinement method.[9]

e Initial Model: A starting structural model for KsAlFe (including space group, approximate
lattice parameters, and atomic positions) is required.[10][11]

e Least-Squares Refinement: The Rietveld method uses a least-squares algorithm to refine the
parameters of the theoretical model (e.g., lattice parameters, atomic coordinates, peak
shape, and background) until the calculated diffraction pattern closely matches the
experimental one.[9]

e Analysis: A successful refinement yields precise values for the lattice parameters, atomic
positions, and bond lengths, providing a detailed and accurate description of the crystal
structure.[10][12]
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Workflow for the synthesis and characterization of KsAlFe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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